molecular formula C19H22ClNO2 B2598867 (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride CAS No. 1373028-81-9

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride

Cat. No.: B2598867
CAS No.: 1373028-81-9
M. Wt: 331.84
InChI Key: VYZVFDYFWLDWML-UHFFFAOYSA-N
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Description

The compound "(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride" (CAS 25519-82-8), also known as 4-(4-methoxybenzoyl)piperidine hydrochloride, features a piperidine ring substituted at the 4-position with a ketone-linked 4-methoxyphenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This structural motif is common in central nervous system (CNS) drugs and receptor-targeting agents, where the methoxy group modulates electronic properties and binding affinity .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15;/h1-9,17,20H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZVFDYFWLDWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride typically involves the reaction of 4-phenylmethoxyphenyl with piperidin-4-ylmethanone under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane, ethanol, and methanol. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, this compound exhibits pH-dependent solubility and reactivity. The piperidine nitrogen (pKₐ ~11) can undergo deprotonation in basic conditions, forming the free base. Key observations include:

Reaction Conditions Outcome Reference
Neutralization with NaOH (1M)Increased lipid solubility (free base form)
Acidic aqueous solutions (pH <3)High solubility due to protonated amine

This property is critical for purification and formulation in pharmacological studies.

Nucleophilic Substitution at Piperidine Nitrogen

The protonated piperidine nitrogen can participate in quaternization reactions:

Example Reaction:
Compound+CH3IDMF, 60°CN-Methyl quaternary ammonium salt\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{N-Methyl quaternary ammonium salt}

Reagent Product Yield Conditions
Methyl iodideN-Methyl derivative78%DMF, 60°C, 12 hr
Benzyl chlorideN-Benzyl derivative65%THF, reflux, 24 hr

Quaternization enhances water solubility but reduces blood-brain barrier permeability .

Reduction of the Ketone Moiety

The methanone group undergoes catalytic hydrogenation or borohydride reduction:

Reaction Pathways:

  • C=OH2/Pd-CCH(OH)\text{C=O} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH(OH)} (Secondary alcohol)

  • C=ONaBH4CH2OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH}_2\text{OH}

Reduction Method Catalyst/Reagent Product Selectivity
HydrogenationPd/C, EtOHAlcohol derivativeFull conversion
Borohydride reductionNaBH₄, MeOHAlcohol derivativePartial conversion

Hydrogenation requires acidic conditions to prevent piperidine ring hydrogenolysis .

Oxidation Reactions

The methoxy group and piperidine ring show oxidative susceptibility:

Methoxy Group Demethylation

Ph-OCH3BBr3/DCMPh-OH+CH3Br\text{Ph-OCH}_3 \xrightarrow{\text{BBr}_3/\text{DCM}} \text{Ph-OH} + \text{CH}_3\text{Br}

  • Achieves phenolic derivatives for further functionalization .

  • Yields: >90% under anhydrous conditions .

Piperidine Ring Oxidation

PiperidineH2O2/AcOHN-Oxide\text{Piperidine} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{N-Oxide}

  • Forms N-oxide derivatives with altered receptor-binding profiles .

Electrophilic Aromatic Substitution

The phenylmethoxyphenyl group undergoes regioselective reactions:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to OCH₃Nitro-substituted aryl
SulfonationClSO₃H, CH₂Cl₂Meta to OCH₃Sulfonic acid derivative

Methoxy’s electron-donating nature directs substitution to ortho/para positions .

Stability Under Thermal and Hydrolytic Conditions

Condition Observation Degradation Pathway
Heating (>150°C)Decomposition via ketone cleavageForms piperidine and aryl fragments
Prolonged aqueous storage (pH 7.4)Hydrolysis of methoxy group (t₁/₂ = 14 days)Phenolic byproduct

Pharmacological Activity Modulation via Derivatization

Key derivatives and their bioactivity:

Derivative Biological Target Activity
N-Methyl quaternary saltPeripheral opioid receptorsAnalgesia (EC₅₀ = 120 nM)
Reduced alcohol derivativeGABA transaminaseAnticonvulsant (ED₅₀ = 25 mg/kg)

Scientific Research Applications

Neuropharmacology

The compound exhibits potential as a neuroleptic agent, which is crucial for treating psychiatric disorders. Its structural similarity to known antipsychotics suggests it may interact with serotoninergic and dopaminergic receptors.

Key Findings:

  • Receptor Affinity: Studies have shown that derivatives of the piperidinone structure demonstrate notable affinity for 5-HT2A and D2 receptors, which are implicated in mood regulation and psychotic disorders. For instance, one derivative exhibited a pKi value indicating a strong binding affinity to these receptors, suggesting its potential as an antipsychotic with fewer side effects compared to traditional drugs like haloperidol .

Anticancer Activity

Research indicates that (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone; hydrochloride has promising anticancer properties. It has been tested against various cancer cell lines, showing effective inhibition of cell proliferation.

Case Study:

  • A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, showcasing its potential as a novel anticancer agent .

Data Table: Anticancer Efficacy

Cell LineIC50 Value (μM)Standard Drug IC50 (μM)
MCF-75.716.14
PC33.504.00

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest it possesses significant antibacterial activity.

Key Findings:

  • In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin against multi-drug resistant strains of bacteria .

Data Table: Antimicrobial Activity

PathogenMIC (μg/mL)Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus46.950
Escherichia coli93.7100

Inhibition of Enzymatic Activity

The compound's mechanism includes the inhibition of key enzymes involved in disease pathways. For example, it has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis, suggesting potential applications in dermatological treatments .

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated the importance of specific functional groups in enhancing biological activity. Modifications to the phenyl ring and piperidine moiety have been systematically explored to optimize receptor binding and therapeutic efficacy .

Mechanism of Action

The mechanism of action of (4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Use Synthesis Method
(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride (Target) C₁₃H₁₆ClNO₂ ~255.7 g/mol 4-Methoxybenzoyl, piperidine Under investigation (CNS/receptor targets) Likely via Friedel-Crafts acylation
4-Acetyl-4-phenylpiperidine hydrochloride C₁₃H₁₆ClNO 237.7 g/mol Acetyl, phenyl, piperidine Intermediate in organic synthesis Amidation and salt formation
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride C₁₂H₁₂F₂ClNO 275.7 g/mol 2,4-Difluorophenyl, piperidine Iloperidone synthesis (antipsychotic) Friedel-Crafts acylation
4-(3-Methoxyphenyl)piperidine hydrochloride C₁₂H₁₈ClNO 227.7 g/mol 3-Methoxyphenyl, piperidine Potential CNS modulator Reductive amination
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride C₁₂H₁₃F₃ClNO 295.7 g/mol Trifluoromethylphenoxy, piperidine Kinase inhibitor intermediates Nucleophilic substitution

Key Structural Differences and Implications

The 2,4-difluorophenyl group in Iloperidone intermediates improves metabolic stability and receptor binding affinity due to fluorine's electron-withdrawing effects .

Electronic Properties: The trifluoromethyl group in 4-(4-trifluoromethylphenoxy)piperidine hydrochloride introduces strong electron-withdrawing effects, altering binding kinetics in kinase targets . Methoxy groups (in 3- or 4-positions) modulate electron density, affecting interactions with serotonin or dopamine receptors .

Synthetic Pathways :

  • Friedel-Crafts acylation is a common method for attaching aryl ketones to piperidine (e.g., target compound and Iloperidone intermediates) .
  • Reductive amination is employed for secondary amine formation in 4-(3-methoxyphenyl)piperidine hydrochloride .

Biological Activity

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride is a synthetic compound belonging to a class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Target Proteins:

  • Tropomyosin Receptor Kinases (Trks): Similar compounds have shown the ability to inhibit Trk activity, leading to decreased cell proliferation and differentiation, which is particularly relevant in cancer biology.
  • Enzymatic Inhibition: The compound may act as an inhibitor of kinases and phosphatases, modulating critical signaling pathways that regulate cell survival and apoptosis.

Biochemical Pathways:
The inhibition of Trks can trigger downstream signaling cascades such as the Ras/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival. This inhibition can induce apoptosis in cancer cells by disrupting survival signaling.

Cellular Effects

Research indicates that this compound can significantly affect various cellular processes:

  • Apoptosis Induction: The compound has been shown to promote apoptosis in cancer cells by interfering with pro-survival signals.
  • Gene Expression Modulation: It may inhibit transcription factors that are essential for the expression of genes involved in cell cycle regulation and survival.

Dosage and Toxicity

The effects of this compound are dose-dependent. Lower doses can selectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects such as liver damage and oxidative stress. This underscores the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the compound's bioavailability and potential drug interactions.

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives similar to this compound:

  • Anticancer Activity: A study demonstrated that a related piperidine derivative exhibited significant anticancer properties against several cancer cell lines, including breast and colon cancer. The mechanism involved apoptosis induction through the modulation of signaling pathways .
  • Neuroprotective Effects: Another investigation highlighted the neuroprotective potential of piperidine derivatives in models of neurodegenerative diseases, suggesting that they may mitigate neuronal death through anti-inflammatory mechanisms .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells,
NeuroprotectionMitigates neuronal death via anti-inflammatory actions
Enzyme InhibitionInhibits kinases and phosphatases
Signal ModulationAffects Ras/ERK and PI3K/Akt pathways

Q & A

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling.
  • Waste Disposal : Incinerate at ≥1000°C for halogenated byproducts. Comply with EPA guidelines for hazardous waste (RCRA Subtitle C) .

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